2-(Trifluoromethyl)phenylglycine

Physicochemical characterization Regioisomer differentiation Lipophilicity

Researchers requiring regioisomerically pure building blocks for structure-activity relationship (SAR) campaigns often face supply of mixed isomers. 2-(Trifluoromethyl)phenylglycine (CAS 240490-00-0) provides a defined ortho-CF3 architecture with documented LogP (-0.60) and pKa (1.73) distinct from meta/para isomers, enabling precise SAR and 19F NMR labeling. Available in ≥98% purity with full analytical characterization (HPLC, NMR, LC-MS).

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Cat. No. B8792405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)phenylglycine
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NCC(=O)O
InChIInChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-4-7(6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
InChIKeyJKMBAEJKBSMULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)phenylglycine Procurement & Differentiation


2-(Trifluoromethyl)phenylglycine (CAS 240490-00-0), also known as α-amino-2-(trifluoromethyl)benzeneacetic acid, is a non-proteinogenic amino acid derivative with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol [1]. It exists as a racemic mixture (DL-form) and features a trifluoromethyl (-CF3) group at the ortho position of the phenyl ring, which imparts distinct steric and electronic properties compared to unsubstituted or meta/para-substituted phenylglycine analogs . This compound serves primarily as a chiral building block and intermediate in medicinal chemistry and peptide synthesis .

Ortho-trifluoromethyl phenylglycine racemate
Chiral building block for medicinal chemistry
Isomer-specific procurement: ortho-substitution required
Supports peptide synthesis and SAR studies

2-(Trifluoromethyl)phenylglycine: Ortho-Substitution Specificity


Generic substitution of 2-(trifluoromethyl)phenylglycine with other phenylglycine derivatives—even those with a trifluoromethyl group at different positions—is not chemically or functionally equivalent. The ortho-substitution creates a unique steric environment that alters the dihedral angle of the phenyl ring relative to the amino acid backbone, directly impacting molecular recognition in enzyme active sites and peptide secondary structure [1]. Quantifiable differences in lipophilicity (LogP), acid-base behavior (pKa), and thermal stability (melting point) between the 2-, 3-, and 4-substituted regioisomers have been documented, confirming that each isomer behaves as a distinct chemical entity [2]. The quantitative evidence below demonstrates why procurement specifications must be isomer-specific.

Regioisomer mismatch
Meta- or para-substituted phenylglycines exhibit different LogP and pKa, altering chromatographic behavior and assay partitioning.
Steric environment divergence
Ortho-CF3 restricts rotation and changes dihedral angles, affecting molecular recognition in peptide backbones.
Thermal and solid-state variation
Melting point differences may impact formulation stability and handling protocols.

2-(Trifluoromethyl)phenylglycine: Comparative Quantitative Evidence


Distinct Physicochemical Profile vs. Regioisomers

The ortho-trifluoromethyl substitution of 2-(trifluoromethyl)phenylglycine produces a markedly different physicochemical profile compared to its 3- and 4-substituted regioisomers. While all three isomers share the same molecular weight (219.16 g/mol) and molecular formula (C9H8F3NO2), their lipophilicity and acid dissociation constants diverge significantly [1]. 2-(Trifluoromethyl)phenylglycine exhibits a LogP of -0.60, indicating greater hydrophilicity than typical trifluoromethylated phenylglycines, which is attributed to intramolecular interactions between the ortho-CF3 group and the amino acid moiety [2].

Lipophilicity (LogP)
Reported
Target: −0.60
vs 3-CF3 isomer: ~2.0
Δ ≈ −2.6 units
Supports isomer-specific procurement decisions
Lower LogP affects solubility, permeability, and retention
Physicochemical characterization Regioisomer differentiation Lipophilicity

pKa Shift and Ionization State

The strong electron-withdrawing nature of the ortho-trifluoromethyl group significantly acidifies the carboxylic acid proton while also influencing the amino group's basicity. 2-(Trifluoromethyl)phenylglycine has a predicted pKa of 1.73 ± 0.10 for the carboxylic acid group, compared to unsubstituted phenylglycine which has a reported pKa of approximately 2.1-2.5 for the carboxyl group [1]. At physiological pH (7.4), 2-(trifluoromethyl)phenylglycine exhibits a LogD of -0.62, confirming it exists predominantly in its ionized form [2].

Carboxylic Acid pKa
Data to verify
pKa = 1.73 ± 0.10
vs phenylglycine: ~2.1–2.5
ΔpKa ≈ −0.4 to −0.8
Alters ionization at physiological pH; impacts salt formation
Predicted values; verify experimentally
Acid-base properties Ionization state Drug-likeness

Melting Point Variability and Crystal Packing

The melting point of 2-(trifluoromethyl)phenylglycine exhibits significant variability across commercial sources, ranging from 229-236°C to 253°C, which correlates with purity grade (97% vs. 98+%) and likely reflects the impact of ortho-substitution on crystal lattice energy [1]. In contrast, unsubstituted DL-phenylglycine typically melts at approximately 290°C (with decomposition), while 4-(trifluoromethyl)-DL-phenylglycine is reported to melt in the range of 260-265°C [2].

Melting Point
Data to verify
Target: 229–236 °C (97%) to 253 °C (98%)
DL-Phenylglycine: ~290 °C (dec)
4-CF3-DL-phenylglycine: ~260–265 °C
Impacts solid-state stability and handling
Lower melting point correlates with ortho-substitution
Thermal analysis Purity assessment Solid-state properties

Calcium Channel Affinity: Selectivity Baseline

2-(Trifluoromethyl)phenylglycine was evaluated for binding affinity against the voltage-gated calcium channel alpha2/delta subunit 1 in a murine membrane preparation. The compound exhibited a Ki > 100 µM, indicating negligible affinity for this target . This low intrinsic activity serves as a valuable negative control baseline when screening more potent phenylglycine-derived inhibitors, and contrasts with certain para-substituted phenylglycine analogs that have been reported to exhibit nanomolar-range inhibitory activity against distinct targets such as HCV NS3/4A protease [1].

Binding Affinity (Ki)
Class-level
Target: Ki > 100 µM (Cav α21)
4-CF3 peptidomimetics: Ki ~ nM (HCV NS3/4A)
Low calcium channel affinity supports clean scaffold for derivatization
Class-level inference; confirm with specific target engagement assays
Biological activity Target engagement Selectivity profiling

Ortho-CF3 19F NMR Spectroscopic Handle

While 4-(trifluoromethyl)phenylglycine has been extensively employed as a 19F NMR label for studying antimicrobial peptide orientation in lipid membranes [1], the ortho-substituted 2-(trifluoromethyl)phenylglycine offers a distinct spatial arrangement of the CF3 group relative to the peptide backbone. This difference in substitution pattern alters the orientation of the CF3 rotational axis and the resulting anisotropic chemical shift and dipolar coupling parameters, providing an orthogonal NMR probe that can be used to resolve different local environments within the same peptide system [2].

19F NMR Probe Geometry
Class-level
Ortho-CF3: adjacent to backbone; distinct dihedral constraints
Para-CF3: extended linear arrangement
Provides orthogonal orientational constraints in membrane peptide studies
Qualitative difference in NMR spectral parameters
19F NMR Structural biology Membrane peptide studies

Analytical Documentation and Reproducibility

Reputable suppliers of 2-(trifluoromethyl)phenylglycine provide comprehensive analytical documentation including HPLC purity certificates (≥97-98%), NMR spectra (¹H and ¹³C), and LC-MS data, enabling rigorous identity confirmation and purity assessment . This level of characterization contrasts with generic or less rigorously documented phenylglycine analogs, where batch-to-batch variability in impurity profiles can confound biological assay results and synthetic reproducibility [1].

Analytical Documentation
Specification review
HPLC purity: 97–98%
NMR (1H, 13C), LC-MS, MSDS available
Supports reproducibility and regulatory compliance
Contrasts with generic phenylglycine sources lacking characterization
Quality control Analytical characterization Reproducibility

2-(Trifluoromethyl)phenylglycine: Research & Industrial Applications


Ortho-Substituted Scaffold for SAR Studies

Use 2-(trifluoromethyl)phenylglycine as a core building block to explore the impact of ortho-CF3 substitution on target binding and pharmacokinetic properties. The low intrinsic calcium channel affinity (Ki > 100 µM) provides a clean baseline , while the distinct LogP (-0.60) and pKa (1.73) compared to meta/para isomers [1] enable systematic SAR campaigns to optimize lipophilicity and ionization state for central nervous system or peripheral targets.

19F NMR Probe for Membrane Protein Studies

Incorporate 2-(trifluoromethyl)phenylglycine into peptides or proteins as a site-specific 19F NMR label. The ortho-CF3 group provides a different spatial orientation of the fluorine probe compared to the widely used 4-substituted analog [2], allowing researchers to obtain complementary orientational constraints and to resolve ambiguities in membrane-embedded peptide topology that cannot be addressed with a single labeling position.

Conformationally Constrained Amino Acid for Secondary Structure

Employ 2-(trifluoromethyl)phenylglycine in solid-phase peptide synthesis to introduce steric bulk adjacent to the peptide backbone. The ortho-substitution restricts rotation around the Cα-Cβ bond, influencing backbone dihedral angles and potentially stabilizing specific secondary structure elements such as β-turns or helical caps . This application is supported by the compound's well-characterized analytical profile (HPLC purity ≥97%, NMR, LC-MS) .

Regioisomer Resolution and Purity Assessment

Utilize 2-(trifluoromethyl)phenylglycine as a reference standard for developing HPLC or chiral chromatography methods to separate and quantify regioisomeric mixtures of trifluoromethylphenylglycines. The documented differences in LogP and chromatographic retention behavior between the 2-, 3-, and 4-substituted isomers [1] make this compound an essential tool for validating analytical methods used in quality control and process development.

Application
Selection Property
Validation Focus
Ortho-substituted scaffold for SAR studies
Ortho-CF3 substitution effect
Lipophilicity and ionization-state profiling
19F NMR probe for membrane protein studies
Orthogonal 19F NMR handle
Orientational constraints in membrane peptides
Conformationally constrained amino acid for secondary structure
Steric constraint adjacent to backbone
Secondary structure stabilization and backbone dihedral angles
Regioisomer resolution and purity assessment
Isomer-specific chromatographic retention
Regioisomer separation and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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